3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride
CAS No.:
Cat. No.: VC18080507
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O |
|---|---|
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | 1H-indol-3-yl(pyrrolidin-2-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H |
| Standard InChI Key | UFUIYVUDWNVTPL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(Pyrrolidine-2-carbonyl)-1H-indole hydrochloride features a bicyclic indole core (1H-indole) substituted at the 3-position with a pyrrolidine-2-carbonyl group. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development. Key identifiers include:
IUPAC Name: 1H-indol-3-yl(pyrrolidin-2-yl)methanone hydrochloride
Canonical SMILES:
InChIKey: UFUIYVUDWNVTPL-UHFFFAOYSA-N .
The pyrrolidine ring adopts an envelope conformation, while the indole system maintains planarity, facilitating π-π stacking interactions with biological targets. X-ray crystallography of analogous compounds reveals that the carbonyl group bridges the two heterocycles, creating a rigid scaffold conducive to selective binding .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a nucleophilic acyl substitution between indole derivatives and pyrrolidine-2-carbonyl chloride. A representative protocol includes:
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Activation: Indole (1.2 mmol) is deprotonated using a base like sodium hydride in anhydrous tetrahydrofuran (THF).
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Acylation: Pyrrolidine-2-carbonyl chloride (1.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt .
Solvent and Catalytic Effects
Reaction efficiency varies significantly with solvent polarity. Ethanol, a polar protic solvent, achieves yields exceeding 90% within 5 hours, whereas toluene (nonpolar) yields trace amounts even after 16 hours (Table 1) .
Table 1: Solvent-Dependent Reaction Yields
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Toluene | 16 | <5 |
| Acetonitrile | 9 | 65 |
| Ethanol | 4.5 | 96 |
Density functional theory (DFT) studies suggest that ethanol stabilizes transition states through hydrogen bonding, reducing activation energy .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Pyrrolidine-containing indoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting membrane integrity and ergosterol biosynthesis.
Applications in Drug Development
Migraine Therapy
Analogous compounds like eletriptan (Figure 2) target 5-HT receptors, aborting migraine attacks via vasoconstriction. The pyrrolidine moiety enhances receptor affinity, while the indole system mimics serotonin’s structure .
Figure 2: Eletriptan (5-HT Agonist)
, featuring a sulfonylethyl group for improved bioavailability.
Antibiotic Adjuvants
Indole-pyrrolidine hybrids potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) by inhibiting efflux pumps.
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